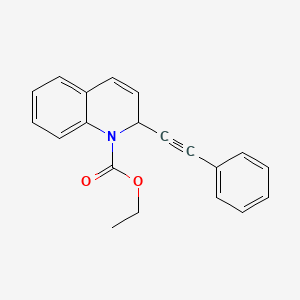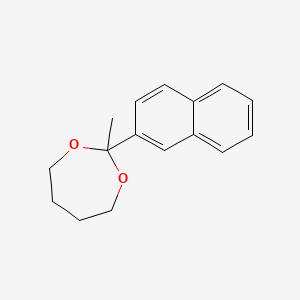![molecular formula C16H33NO3 B12614028 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide CAS No. 920277-37-8](/img/structure/B12614028.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a long hydrocarbon chain with hydroxyl groups and an amide functional group, which contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the stereospecific transformation of sugars, such as D-gulonic acid -lactone and D-glucono- -lactone, to obtain the desired stereoisomers . This method involves selective transformations, including epoxidation and chiral amino-alcohol formation, to achieve the target molecule with high optical purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability for large-scale production.
化学反应分析
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
科学研究应用
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.
作用机制
The mechanism by which N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: can be compared with other similar compounds, such as:
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
These compounds share similar structural features, such as the presence of hydroxyl and amide groups, but differ in the length of their hydrocarbon chains and specific stereochemistry. The unique combination of functional groups and stereochemistry in This compound contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
920277-37-8 |
|---|---|
分子式 |
C16H33NO3 |
分子量 |
287.44 g/mol |
IUPAC 名称 |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H33NO3/c1-4-5-6-7-8-9-10-15(19)14(12-18)17-16(20)11-13(2)3/h13-15,18-19H,4-12H2,1-3H3,(H,17,20)/t14-,15+/m0/s1 |
InChI 键 |
NPJYCWOPUNAVJC-LSDHHAIUSA-N |
手性 SMILES |
CCCCCCCC[C@H]([C@H](CO)NC(=O)CC(C)C)O |
规范 SMILES |
CCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
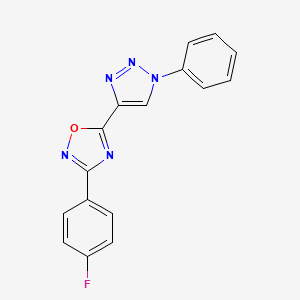
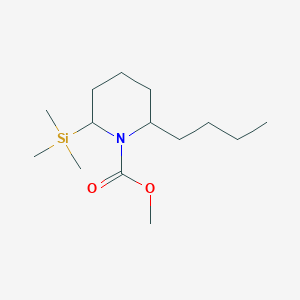
![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
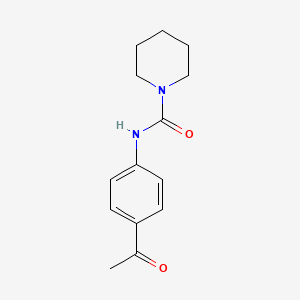
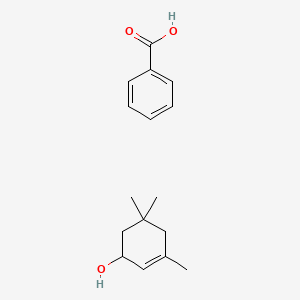
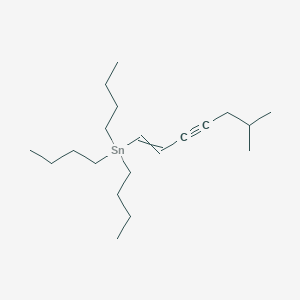
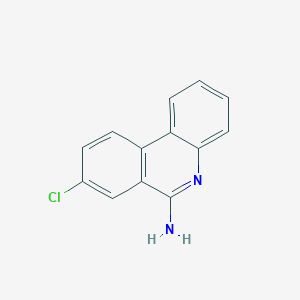
![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)
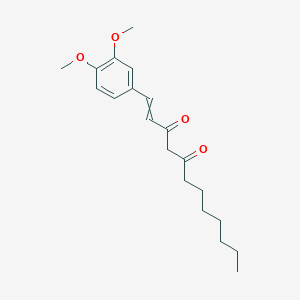
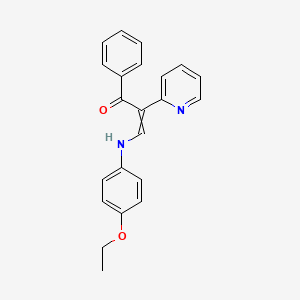
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
